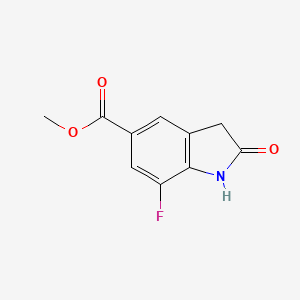

Methyl 7-fluoro-2-oxoindoline-5-carboxylate

Description

Methyl 7-fluoro-2-oxoindoline-5-carboxylate is a fluorinated indoline derivative characterized by a bicyclic structure featuring a ketone group at position 2 and a methyl ester at position 3. The fluorine substituent at position 7 enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its CAS number is 389571-36-2, and it is typically used in research settings for the development of kinase inhibitors and other bioactive molecules due to its structural versatility .

Propriétés

IUPAC Name |

methyl 7-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-4-8(13)12-9(5)7(11)3-6/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPJBXYGMGJTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)F)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697540 | |

| Record name | Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260879-22-8 | |

| Record name | Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Methyl 7-fluoro-2-oxoindoline-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Methyl 7-fluoro-2-oxoindoline-5-carboxylate belongs to the oxindole family, characterized by a fused indole and carbonyl structure. The presence of a fluorine atom at the 7-position enhances its biological properties by influencing its interaction with biological targets.

Anticancer Properties

Research indicates that methyl 7-fluoro-2-oxoindoline-5-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (breast cancer)

- A549 (lung cancer)

Case Study Findings:

A study evaluating the compound's effects on MCF-7 cells reported an IC50 value of approximately 3.12 μM , indicating potent antiproliferative activity. Further modifications to the compound structure, such as methyl substitution at the C-5 position, enhanced its activity significantly, with IC50 values dropping to as low as 0.39 μM for specific derivatives .

Antimicrobial Activity

In addition to its anticancer properties, methyl 7-fluoro-2-oxoindoline-5-carboxylate has shown promising antimicrobial effects. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

The mechanism by which methyl 7-fluoro-2-oxoindoline-5-carboxylate exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Molecular Docking Studies : These studies suggest that the oxindole moiety forms hydrogen bonds with critical amino acids in target proteins, stabilizing interactions that lead to biological effects .

Data Table: Antiproliferative Activity of Methyl 7-Fluoro-2-Oxoindoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 7-fluoro-2-oxoindoline-5-carboxylate | MCF-7 | 3.12 ± 0.14 |

| C-5 Methyl Derivative | MCF-7 | 0.39 ± 0.05 |

| C-5 Trifluoromethyl Derivative | MCF-7 | 5.07 ± 0.21 |

| N-benzylated Oxindole | MCF-7 | 9.56 ± 0.61 |

Comparaison Avec Des Composés Similaires

To contextualize the properties and applications of methyl 7-fluoro-2-oxoindoline-5-carboxylate, a detailed comparison with structurally analogous compounds is provided below.

Structural Analogs in the Indoline-2-One Family

Compounds with the indoline-2-one core and varying substituents exhibit distinct physicochemical and biological behaviors:

Key Observations :

- Fluorine vs. Chlorine : The substitution of fluorine (electronegative, small) at C7 in methyl 7-fluoro-2-oxoindoline-5-carboxylate reduces steric hindrance compared to bulkier chloro analogs like 7-chloro-5-fluoroindolin-2-one, improving solubility and metabolic stability .

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound enhances cell permeability compared to the carboxylic acid derivative (CAS 197067-27-9), which is more polar and suited for crystallography or coordination chemistry .

Indole Carboxylate Derivatives

Indole-based esters with fluorinated substituents share functional similarities but differ in ring saturation and bioactivity:

Key Observations :

- Indoline vs. Indole : The saturated indoline ring in methyl 7-fluoro-2-oxoindoline-5-carboxylate confers conformational rigidity, whereas indole derivatives (e.g., CAS 167631-84-7) exhibit greater aromaticity and electronic delocalization, impacting their interaction with biological targets .

Difluoro and Multi-Halogenated Analogs

Multi-halogenated compounds demonstrate enhanced binding affinity but varied pharmacokinetic profiles:

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.